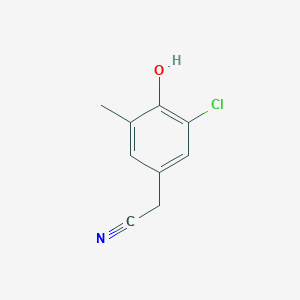
1,4-bis(isocyanatomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocyanic acid, p-xylylene ester: is a chemical compound with the structural formula HNCO It is a derivative of isocyanic acid, which is known for its electrophilic behavior and ability to react with nucleophiles
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of isocyanic acid, p-xylylene ester typically involves the reaction of isocyanic acid with p-xylylene. The reaction conditions often require a controlled environment to ensure the stability of the product. Commonly, the reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of isocyanic acid, p-xylylene ester may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The production process must be carefully monitored to maintain the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Isocyanic acid, p-xylylene ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols.
Scientific Research Applications
Isocyanic acid, p-xylylene ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Studied for its potential effects on biological systems, including protein carbamylation.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to protein modification.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of isocyanic acid, p-xylylene ester involves its electrophilic nature, which allows it to react with nucleophiles. This reaction can lead to the formation of stable adducts, which can then undergo further chemical transformations. The molecular targets and pathways involved in these reactions include proteins and other biomolecules, which can be modified through carbamylation.
Comparison with Similar Compounds
Cyanic acid (HOCN): An isomer of isocyanic acid with a different structural arrangement.
Fulminic acid (HCNO): Another isomer with distinct chemical properties.
Isofulminic acid (HONC): A less stable isomer of isocyanic acid.
Comparison: Isocyanic acid, p-xylylene ester is unique due to its specific ester functional group, which imparts distinct chemical properties compared to its isomers. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
1014-98-8 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1,4-bis(isocyanatomethyl)benzene |
InChI |
InChI=1S/C10H8N2O2/c13-7-11-5-9-1-2-10(4-3-9)6-12-8-14/h1-4H,5-6H2 |
InChI Key |
OHLKMGYGBHFODF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN=C=O)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol](/img/structure/B8656798.png)

![2-[(3-Bromophenoxy)methyl]naphthalene](/img/structure/B8656806.png)
![1,3-Diethyl 2-[(2-cyanoeth-1-EN-1-YL)amino]propanedioate](/img/structure/B8656808.png)

![9,10-Anthracenedione, 1,5-bis[(3-hydroxypropyl)amino]-](/img/structure/B8656818.png)


![2H-Pyran, tetrahydro-2-[(1-methyl-3-butynyl)oxy]-](/img/structure/B8656826.png)

